(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-3-9-18-14-10(23-2)5-4-6-12(14)25-16(18)17-15(20)11-7-8-13(24-11)19(21)22/h3-8H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVKHYDPQLVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, an allyl group , and a nitrofuran structure, which contribute to its biological properties. The presence of methoxy groups enhances solubility and reactivity, potentially increasing its effectiveness as a pharmacological agent.
Antimicrobial Properties
Recent studies have demonstrated significant antibacterial and antifungal activities of this compound. The compound exhibits potent activity against various Gram-positive and Gram-negative bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These results suggest that the compound could serve as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 12 |
The anticancer activity is attributed to its ability to disrupt cellular processes and induce oxidative stress within cancer cells .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The nitrofuran moiety may interfere with nucleic acid synthesis in microorganisms.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic signaling pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can cause oxidative damage to cellular components, further promoting apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Biofilm Disruption : A study indicated that the compound effectively disrupts biofilms formed by Staphylococcus epidermidis, suggesting its utility in treating biofilm-associated infections .
- Combination Therapy : Research showed enhanced efficacy when combined with existing antibiotics against resistant bacterial strains, indicating a synergistic effect that could be leveraged in clinical settings .
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Thiadiazol Derivatives (e.g., Compounds 6, 8a–c ): These compounds possess a [1,3,4]-thiadiazol-2-ylidene core instead of benzo[d]thiazol-2(3H)-ylidene. Substituents such as phenyl, acetyl, or benzoyl groups are attached, with benzamide or pyridinyl moieties contributing to their planar, conjugated systems.
- Thiazol-2(3H)-ylidene Anilines (e.g., Compounds 36, 37 ) : These feature a thiazole ring substituted with benzyl or nitrophenyl groups but lack the nitrofuran-carboxamide moiety. The allyl and methoxy groups in the target compound may confer improved solubility or metabolic stability compared to these analogs.
Functional Group Comparisons
- Nitro Group: The 5-nitrofuran in the target compound distinguishes it from derivatives like 4g and 4h , which contain dimethylamino-acryloyl groups. Nitro groups are often associated with antimicrobial or antiparasitic activity due to their electron-deficient nature.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum would exhibit C=O stretches from the carboxamide (~1605–1679 cm⁻¹, comparable to compounds 6 and 8a ) and nitro group vibrations (~1520–1350 cm⁻¹).
- NMR : The allyl group’s protons would appear as a multiplet (δ 5–6 ppm), while the methoxy group would resonate as a singlet (~δ 3.8 ppm). This contrasts with thiadiazol derivatives, where aromatic protons dominate (δ 7–8 ppm) .
- Mass Spectrometry : A molecular ion peak near m/z 375–400 (estimated) is expected, differing from thiadiazol derivatives like 8a (m/z 414) or 8c (m/z 506) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
